molecular formula C10H9FN2OS B6045326 6-(2-Fluorophenyl)-2-sulfanylidene-1,3-diazinan-4-one

6-(2-Fluorophenyl)-2-sulfanylidene-1,3-diazinan-4-one

Cat. No.: B6045326
M. Wt: 224.26 g/mol
InChI Key: BOLANFBGZJGOSL-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound featuring a diazinane ring substituted with a fluorophenyl group and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)-2-sulfanylidene-1,3-diazinan-4-one typically involves the reaction of 2-fluoroaniline with carbon disulfide and a suitable base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium bicarbonate .

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and reduce costs. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)-2-sulfanylidene-1,3-diazinan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(2-Fluorophenyl)-2-sulfanylidene-1,3-diazinan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Fluorophenyl)-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific combination of a fluorophenyl group and a sulfanylidene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific fields .

Properties

IUPAC Name

6-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2OS/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLANFBGZJGOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)NC1=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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